4-Methyl-7-(trifluoromethyl)quinoline
Description
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-methyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
IWXOLSNPKOMLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from β-(o-trifluoromethylanilino)-propanoic Acid Derivatives
A patented process (US4277607A) describes a novel and efficient method for preparing 4-chloroquinolines substituted with trifluoromethyl groups, which can be adapted for 4-Methyl-7-(trifluoromethyl)quinoline synthesis. The process involves:
- Starting from β-(o-trifluoromethylanilino)-propanoic acid or its functional derivatives (acid chloride, anhydride, or ester).
- Reacting this acid derivative with a chlorination agent such as phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.
- Conducting the reaction in the presence of an oxidation agent like iodine, oxygen (air), cupric chloride, or ferric chloride.
- The reaction is typically performed at elevated temperatures (around 90-95°C) to facilitate cyclization and chlorination, yielding 4-chloro-7-(trifluoromethyl)quinoline intermediates.
- Subsequent substitution or reduction steps can convert the 4-chloro group to a methyl group, completing the synthesis of this compound.
This method is advantageous due to its high yield (up to 80% for related compounds) and fewer steps compared to older methods, avoiding unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.
Table 1: Key Reaction Parameters for Cyclization Method
| Parameter | Details |
|---|---|
| Starting Material | β-(o-trifluoromethylanilino)-propanoic acid or derivatives |
| Chlorination Agent | Phosphorus oxychloride (preferred), PCl5, SOCl2 |
| Oxidation Agent | Iodine (preferred), oxygen, CuCl2, FeCl3 |
| Temperature | 90-95°C |
| Reaction Time | ~30 minutes to 1 hour |
| Yield | Up to 80% (for 4-chloro-8-trifluoromethylquinoline) |
| Purification | Crystallization from methanol |
Functional Group Transformations on Quinoline Esters
Another approach involves the synthesis of quinoline derivatives bearing ester groups, such as 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester, which can be further transformed to the target compound. This method typically includes:
- Multi-step organic synthesis starting from quinoline derivatives.
- Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or using trifluoromethyl-substituted anilines.
- Carbonylation and esterification steps to install the carboxylic acid ethyl ester at the 3-position.
- Subsequent reduction or substitution to convert the ester or other functional groups to the methyl group at the 4-position.
This method is more complex and involves careful control of reaction conditions such as temperature and time to optimize yield and purity.
Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline Derivatives
A synthetic route reported in literature involves:
- Preparation of 4,7-dichloroquinoline derivatives substituted with trifluoromethyl groups.
- Nucleophilic aromatic substitution reactions with amines or other nucleophiles in the presence of phenol as a solvent.
- This method allows for the selective functionalization of the quinoline ring and can be adapted to introduce the methyl group at the 4-position after substitution at the 7-position.
This approach is useful for preparing various quinoline derivatives with tailored side chains but requires multiple steps and careful purification.
- The direct cyclization method using β-(o-trifluoromethylanilino)-propanoic acid derivatives with phosphorus oxychloride and iodine as oxidant is the most efficient and high-yielding method reported. It avoids unstable intermediates and reduces the number of synthetic steps compared to older methods.
- The choice of chlorination and oxidation agents critically affects the yield and purity. Phosphorus oxychloride combined with iodine provides optimal results.
- Reaction temperature control (around 90-95°C) is essential to drive the cyclization and chlorination without decomposing sensitive trifluoromethyl groups.
- The intermediate 4-chloro-7-(trifluoromethyl)quinoline can be further converted to the methyl derivative via reduction or substitution reactions, although specific protocols for this step are less documented and may require additional optimization.
- Alternative methods involving ester intermediates or nucleophilic aromatic substitution provide routes to functionalized quinoline derivatives but are generally more complex and less direct for the target compound.
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization from β-(o-trifluoromethylanilino)-propanoic acid | β-(o-trifluoromethylanilino)-propanoic acid or derivatives | Phosphorus oxychloride, iodine, 90-95°C | High yield, fewer steps, avoids unstable intermediates | Requires handling of chlorinating agents |
| Functional Group Transformations on Quinoline Esters | Quinoline derivatives with ester groups | Multi-step synthesis, carbonylation, esterification | Versatile for derivatives | Multi-step, complex optimization |
| Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline | 4,7-Dichloroquinoline derivatives | Amines, phenol solvent, elevated temperature | Allows diverse substitutions | Multi-step, less direct for methylation |
The preparation of this compound is best achieved through the direct cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives using phosphorus oxychloride and iodine as reagents. This method offers a streamlined synthesis with high yields and avoids problematic intermediates. Alternative methods involving ester intermediates or nucleophilic aromatic substitution provide additional routes but are generally more complex. Careful control of reaction conditions and reagent choice is critical for successful synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions, especially involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its antimalarial and anticancer activities.
Industry: Utilized in the production of liquid crystals and as a component in various dyes
Mechanism of Action
The mechanism of action of 4-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Substituent Effects: Chloro vs. Methyl/Amino at 4-Position: Chloro-substituted derivatives (e.g., 4-Chloro-7-(trifluoromethyl)quinoline) exhibit higher reactivity in nucleophilic substitution reactions, making them versatile intermediates for antimalarial drugs . In contrast, methyl or amino groups at the 4-position enhance thermal stability and solubility . Fluorine vs. Trifluoromethyl: Fluorine at the 7-position (e.g., 7-fluoroquinolines) reduces bioactivity compared to trifluoromethyl due to weaker electron-withdrawing effects, as observed in chloroquine resistance reversal studies . Carboxylic Acid Derivatives: Introduction of carboxylic acid groups (e.g., 7-trifluoromethylquinoline-3-carboxylic acid) improves binding affinity to bacterial targets but reduces lipophilicity .
Table 2: Comparative Bioactivity Data
Key Findings:
- Nematocidal Activity: this compound derivatives demonstrate potent nematocidal effects, attributed to the synergistic effects of the methyl and trifluoromethyl groups on membrane permeability .
- Antimalarial Potency: Amino-substituted derivatives (e.g., 4-Amino-7-(trifluoromethyl)quinoline) show higher antimalarial activity than chloro-substituted analogs due to enhanced hydrogen bonding with parasite targets .
- Synthetic Challenges : Fluorine substitution at the 7-position complicates synthesis due to unintended nucleophilic aromatic substitution, lowering yields .
Thermal and Spectral Properties
- Thermal Stability: Methyl and trifluoromethyl groups at the 4- and 7-positions, respectively, confer higher melting points (107–109°C) compared to halogenated analogs (e.g., 4-Chloro-7-(trifluoromethyl)quinoline), which are often liquids at room temperature .
- Spectral Signatures : The trifluoromethyl group produces distinct ¹⁹F NMR shifts (δ -60 to -65 ppm) and ¹³C NMR signals (q, J = 32.7 Hz), aiding in structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
